
3-(2-Aminoethyl)adamantan-1-olhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Aminoethyl)adamantan-1-olhydrochloride is a chemical compound with the molecular formula C11H19NO·HCl It is a derivative of adamantane, a highly stable and rigid hydrocarbon structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)adamantan-1-olhydrochloride typically involves the hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride. One method includes the use of a system comprising water and carbon tetrabromide (CBr4) in the presence of tungsten hexacarbonyl (W(CO)6) activated by pyridine . The reaction proceeds at a temperature of 130-140°C for about 3 hours, yielding the desired product with high conversion rates.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial production, involving similar reagents and conditions but with optimized parameters for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Aminoethyl)adamantan-1-olhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hypobromous acid generated in situ from water and carbon tetrabromide.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The amino group in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Water and carbon tetrabromide in the presence of tungsten hexacarbonyl and pyridine.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted adamantane derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2-Aminoethyl)adamantan-1-olhydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antiviral properties.
Medicine: Studied for its potential use in drug development, particularly for antiviral drugs.
Industry: Utilized in the production of advanced materials and polymers due to its rigid structure.
Wirkmechanismus
The mechanism of action of 3-(2-Aminoethyl)adamantan-1-olhydrochloride involves its interaction with specific molecular targets. The compound’s rigid adamantane core allows it to fit into certain biological receptors, potentially inhibiting viral replication or other biological processes. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target molecules, enhancing its binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1-Adamantyl)ethanamine hydrochloride: A precursor in the synthesis of 3-(2-Aminoethyl)adamantan-1-olhydrochloride.
Rimantadine: An antiviral drug with a similar adamantane core structure.
Amantadine: Another antiviral drug with a similar structure but different functional groups.
Uniqueness
This compound is unique due to its specific combination of the adamantane core with an aminoethyl group and a hydroxyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H22ClNO |
|---|---|
Molekulargewicht |
231.76 g/mol |
IUPAC-Name |
3-(2-aminoethyl)adamantan-1-ol;hydrochloride |
InChI |
InChI=1S/C12H21NO.ClH/c13-2-1-11-4-9-3-10(5-11)7-12(14,6-9)8-11;/h9-10,14H,1-8,13H2;1H |
InChI-Schlüssel |
QMTBGYKYFDDVHX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3(CC1CC(C2)(C3)O)CCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-({[(9h-Fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-2-methylpropanoic acid](/img/structure/B13549753.png)
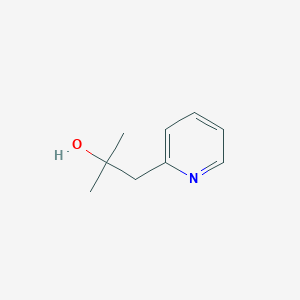

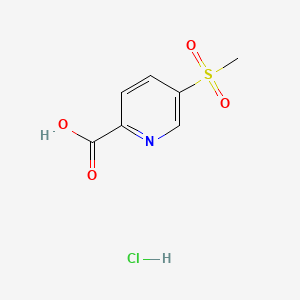


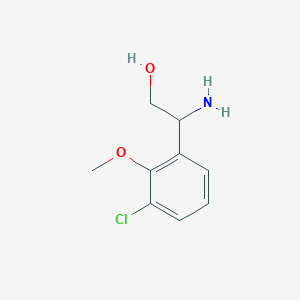

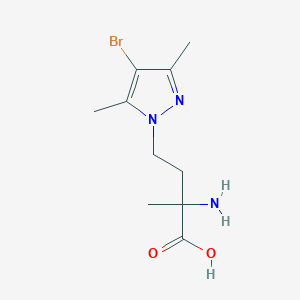
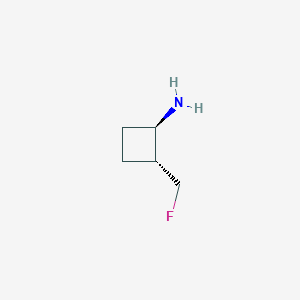


![5-Methylimidazo[1,2-a]pyrazine-2-acetic acid](/img/structure/B13549811.png)
![4-methyl-N-(naphthalen-2-yl)bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13549816.png)
